molecular formula C12H12N2OS2 B491124 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione CAS No. 578733-97-8

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione

Cat. No.: B491124
CAS No.: 578733-97-8
M. Wt: 264.4g/mol
InChI Key: ILHPWNRSMANFEJ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione is a heterocyclic compound with a unique structure that includes an oxazolidine ring and a dithione group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2,4-oxazolidinedithione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione group to thiol groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[4-(Diphenylamino)phenyl]methylene]-2,4-oxazolidinedithione
  • 5-[[4-(Dimethylamino)phenyl]methylene]-2-thioxo-4-thiazolidinone

Uniqueness

5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an oxazolidine ring and a dithione group makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHPWNRSMANFEJ-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=S)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353727
Record name AC1LFA9Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578733-97-8
Record name AC1LFA9Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.